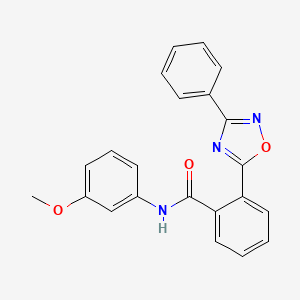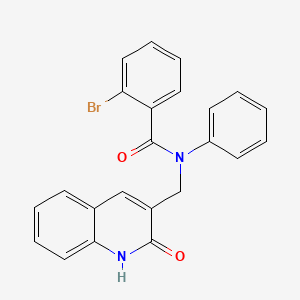
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide is a complex organic compound that features a bromine atom, a hydroxyquinoline moiety, and a phenylbenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyquinoline moiety can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, potentially disrupting metal-dependent biological processes. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzamide
- 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- 2-bromo-N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
Uniqueness
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyquinoline moiety allows for metal chelation, while the bromine atom provides opportunities for halogen bonding and substitution reactions. These features make it a versatile compound for various applications in scientific research.
Propiedades
IUPAC Name |
2-bromo-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2/c24-20-12-6-5-11-19(20)23(28)26(18-9-2-1-3-10-18)15-17-14-16-8-4-7-13-21(16)25-22(17)27/h1-14H,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQZPOYENUPJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethoxy-3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B7701408.png)
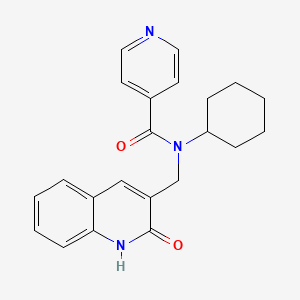
![1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine](/img/structure/B7701417.png)
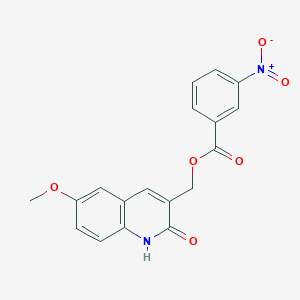
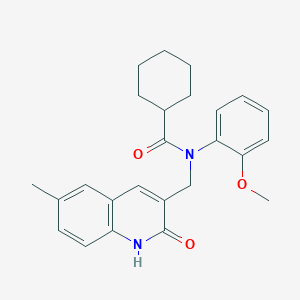
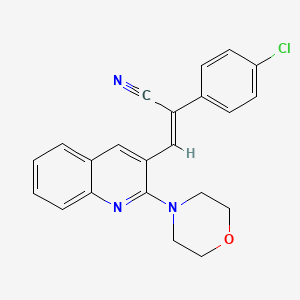
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7701453.png)
![2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline](/img/structure/B7701459.png)

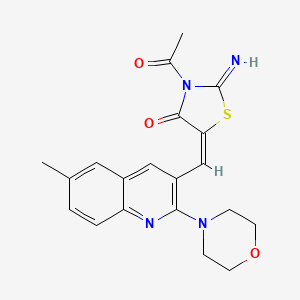
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B7701487.png)

![N-[(Z)-(4-chlorophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7701491.png)
